4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline
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Overview
Description
5-(3-BROMOPHENYL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-BROMOPHENYL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions can occur, especially at the oxadiazole ring.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-BROMOPHENYL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with oxadiazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, such compounds may be explored for their potential as therapeutic agents due to their ability to interact with various biological targets.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(3-BROMOPHENYL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Lacks the bromophenyl and quinoline substituents.
3-(2-Methyl-4-quinolyl)-1,2,4-oxadiazole: Lacks the bromophenyl group.
5-(3-Bromophenyl)-1,2,4-oxadiazole: Lacks the quinoline substituent.
Uniqueness
The uniqueness of 5-(3-BROMOPHENYL)-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE lies in its combination of the bromophenyl and quinoline groups, which may confer unique biological activities and chemical properties compared to other oxadiazole derivatives.
Properties
Molecular Formula |
C18H12BrN3O |
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Molecular Weight |
366.2 g/mol |
IUPAC Name |
5-(3-bromophenyl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H12BrN3O/c1-11-9-15(14-7-2-3-8-16(14)20-11)17-21-18(23-22-17)12-5-4-6-13(19)10-12/h2-10H,1H3 |
InChI Key |
QSEHLAPZONNODZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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